5-Fluoro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid is a chemical compound with the CAS number 2243513-23-5 . It is used in the preparation of various products .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Fluoro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid, such as its melting point, boiling point, density, molecular formula, and molecular weight, are not specified .Applications De Recherche Scientifique
Anticoagulant Therapy
The compound has been explored for its potential as a dual inhibitor of blood coagulation factors Xa and XIa . These factors are critical in the blood coagulation cascade, and their inhibition can suppress thrombosis while minimizing effects on normal hemostasis. This application could lead to the development of new generation anticoagulants, providing a significant advancement in the treatment and prevention of cardiovascular diseases.
Anticancer Activity
EN300-1703314 derivatives have shown promise in in vitro anticancer studies . These derivatives have been tested against various human cancer cell lines, demonstrating significant cytotoxic effects. For instance, certain derivatives exhibited high inhibition values against the MCF7 breast cancer cell line, indicating the compound’s potential in cancer therapy.
FGFR Inhibition
Derivatives of EN300-1703314 have been synthesized and evaluated as potent FGFR inhibitors . FGFRs (Fibroblast Growth Factor Receptors) are involved in various biological processes, including cell growth, angiogenesis, and wound healing. Inhibiting FGFR activity is a promising strategy for treating cancers that show aberrant FGFR signaling.
Molecular Design
The compound’s structure has been utilized in the molecular design of new pharmaceutical agents . By combining fragments of the compound with other molecular structures, researchers can create hybrid molecules with targeted therapeutic effects. This approach is particularly useful in the design of drugs with dual functions, such as the aforementioned anticoagulants.
SAR Studies
Structure-Activity Relationship (SAR) studies involving EN300-1703314 derivatives have provided insights into the molecular determinants of biological activity . These studies help in understanding how structural changes to the compound affect its interaction with biological targets, which is crucial for the rational design of more effective and safer drugs.
Apoptosis Induction
Research has indicated that certain derivatives can induce apoptosis in cancer cells . Apoptosis, or programmed cell death, is a mechanism that can be exploited to eliminate cancer cells selectively. The ability of EN300-1703314 derivatives to trigger apoptosis makes them valuable candidates for the development of new anticancer therapies.
Mécanisme D'action
Mode of Action
The compound acts as an inhibitor of the TbetaR-I . By binding to this receptor, it prevents the activation of the TbetaR-I, thereby inhibiting the downstream signaling pathways that are responsible for cell growth and differentiation.
Biochemical Pathways
The inhibition of TbetaR-I affects the Transforming Growth Factor-beta (TGF-beta) signaling pathway . This pathway is involved in various cellular processes, including cell growth, cell differentiation, apoptosis, and cellular homeostasis. By inhibiting this pathway, the compound can alter these cellular processes.
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cell growth and differentiation due to the inhibition of the TGF-beta signaling pathway . This could potentially lead to the suppression of tumor growth in cancerous cells.
Propriétés
IUPAC Name |
5-fluoro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c8-4-1-5-2-6(7(11)12)9-10(5)3-4/h2,4H,1,3H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLVMMFFFCEOAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1=CC(=N2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.